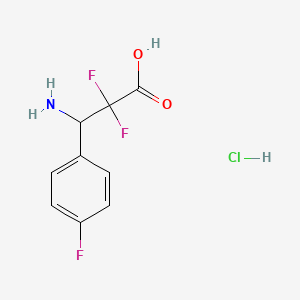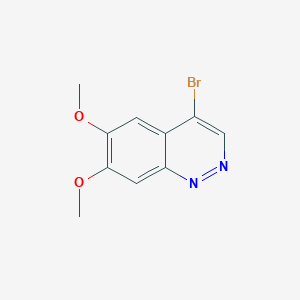
4-Bromo-6,7-dimethoxycinnoline
Vue d'ensemble
Description
4-Bromo-6,7-dimethoxycinnoline is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects that make it an attractive candidate for further investigation.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- 4-Bromo-6,7-dimethoxycinnoline and related compounds are used in various chemical reactions. For example, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium gives N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, indicating the reactivity of brominated compounds in organic synthesis (Kowalewski et al., 1981).
- Another example includes the synthesis of highly substituted quinoline-5,8-diones, which are significant in antitumor antibiotics. This process involves the regioselective bromination of 5,8-dimethoxyquinoline, highlighting the role of brominated intermediates in the development of bioactive molecules (Jeong-Hwan Song et al., 2002).
Biological Activity
- Brominated compounds are studied for their potential anti-inflammatory properties. For example, a series of 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzene hydrochlorides and their 5-halogeno derivatives, including brominated versions, were synthesized and exhibited notable anti-inflammatory effects (Daukšas et al., 1994).
- Similarly, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline and its analogs have been identified as potent inhibitors of tyrosine kinase activity, specifically targeting the epidermal growth factor receptor, indicating the importance of brominated compounds in the development of cancer therapeutics (Bridges et al., 1996).
Electrochemical Studies
- The electrochemical oxidation of various brominated anilines, including 4-bromoaniline, has been investigated, indicating the relevance of brominated compounds in electrochemical studies and potential applications in analytical chemistry (Kádár et al., 2001).
Pharmaceutical Applications
- The synthesis of acyclonucleosides, including 6,7-disubstituted 1-(pent-4-enyl)quinoxalin-2-one derivatives, involves the use of brominated intermediates. These compounds have shown inhibition against HIV, demonstrating the role of brominated molecules in antiviral research (Ali et al., 2007).
Steric Effects in Chemistry
- Research on the steric effects of different groups in chemical reactions has utilized brominated quinolines, such as 4-bromo-2-(trifluoromethyl)quinoline, to study how these groups impact the reactivity and interactions of molecules (Schlosser et al., 2006).
Propriétés
IUPAC Name |
4-bromo-6,7-dimethoxycinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-9-3-6-7(11)5-12-13-8(6)4-10(9)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEOAYBTVXVTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696919 | |
| Record name | 4-Bromo-6,7-dimethoxycinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6,7-dimethoxycinnoline | |
CAS RN |
879014-17-2 | |
| Record name | 4-Bromo-6,7-dimethoxycinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1503324.png)
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503325.png)
![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)
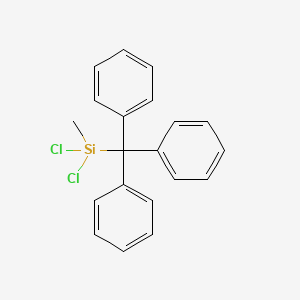

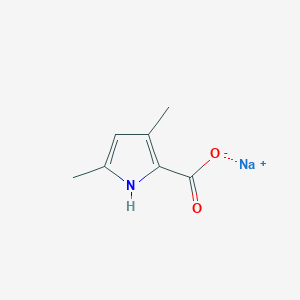
![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)
![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)

![6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503401.png)
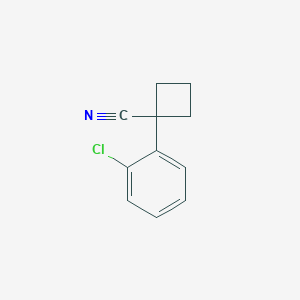
![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)
